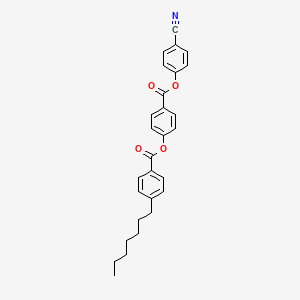
4-CYANOPHENYL 4-(4-HEPTYLBENZOYLOXY)BENZOATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyanophenyl 4-(4-heptylbenzoyloxy)benzoate is an organic compound with the molecular formula C28H27NO4 and a molecular weight of 441.52 g/mol . This compound is known for its unique structural properties, which make it valuable in various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyanophenyl 4-(4-heptylbenzoyloxy)benzoate typically involves esterification reactions. One common method includes the reaction of 4-cyanophenol with 4-heptylbenzoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) . The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
4-Cyanophenyl 4-(4-heptylbenzoyloxy)benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the cyano group, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted benzoates or phenyl derivatives.
Applications De Recherche Scientifique
4-Cyanophenyl 4-(4-heptylbenzoyloxy)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and material science.
Biology: Employed in the study of enzyme interactions and protein-ligand binding.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of liquid crystals and other optically active materials.
Mécanisme D'action
The mechanism of action of 4-cyanophenyl 4-(4-heptylbenzoyloxy)benzoate involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and dipole-dipole interactions, while the ester linkage can undergo hydrolysis under certain conditions. These interactions and reactions enable the compound to exert its effects in various biological and chemical systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Cyanophenyl 4-heptylbenzoate
- 4-Cyanophenyl 4-octylbenzoate
- 4-Cyanophenyl 4-butylbenzoate
Uniqueness
4-Cyanophenyl 4-(4-heptylbenzoyloxy)benzoate is unique due to its specific ester linkage and the presence of both cyano and heptyl groups. These structural features confer distinct physical and chemical properties, making it valuable for specialized applications in material science and pharmaceuticals .
Propriétés
Numéro CAS |
55453-42-4 |
|---|---|
Formule moléculaire |
C28H27NO4 |
Poids moléculaire |
441.5 g/mol |
Nom IUPAC |
[4-(4-cyanophenoxy)carbonylphenyl] 4-heptylbenzoate |
InChI |
InChI=1S/C28H27NO4/c1-2-3-4-5-6-7-21-8-12-23(13-9-21)27(30)33-26-18-14-24(15-19-26)28(31)32-25-16-10-22(20-29)11-17-25/h8-19H,2-7H2,1H3 |
Clé InChI |
SAFXDBOAWDVEGJ-UHFFFAOYSA-N |
SMILES |
CCCCCCCC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)C#N |
SMILES canonique |
CCCCCCCC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(E)-1-(4-methoxyphenyl)-3-(4-nitroanilino)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B1657024.png)
![N-[(E)-1,3-benzodioxol-5-ylmethylidene]-1H-benzimidazol-2-amine](/img/structure/B1657027.png)
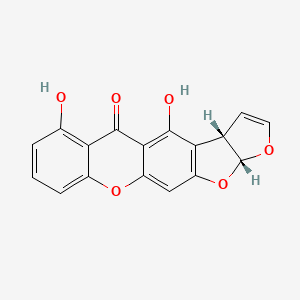
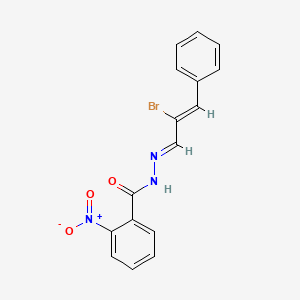
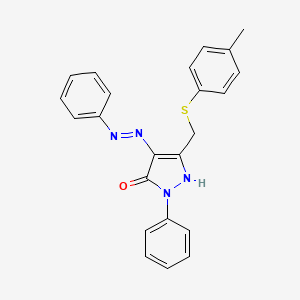
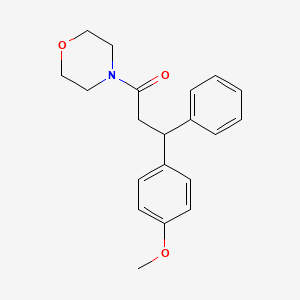
![Phosphonium, [(4-benzoylphenyl)methyl]triphenyl-, bromide](/img/structure/B1657036.png)

![2,3,4,5-tetrafluoro-N-[3-[(2-methoxyphenyl)sulfamoyl]-4-morpholin-4-ylphenyl]benzamide](/img/structure/B1657039.png)

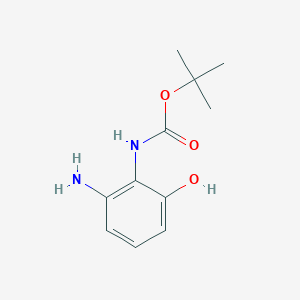
![(Z)-2-(5-chloro-1,3-benzoxazol-2-yl)-3-[4-(2-hydroxyethylsulfonyl)anilino]prop-2-enal](/img/structure/B1657045.png)
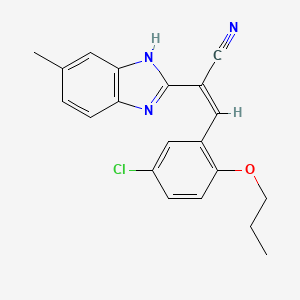
![[2-(4-Methoxyanilino)-2-oxoethyl] 2-(4-chloro-3-nitrobenzoyl)benzoate](/img/structure/B1657047.png)
